molecular formula C11H16ClNO2 B15231106 4-Amino-3-(tert-butyl)benzoic acid hydrochloride

4-Amino-3-(tert-butyl)benzoic acid hydrochloride

Cat. No.: B15231106
M. Wt: 229.70 g/mol
InChI Key: RIHAVFABADCCNF-UHFFFAOYSA-N
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Description

4-Amino-3-(tert-butyl)benzoic acid hydrochloride is an organic compound with a molecular formula of C11H16ClNO2. This compound is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and a tert-butyl group is attached to the third carbon. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(tert-butyl)benzoic acid hydrochloride typically involves the nitration of 3-(tert-butyl)benzoic acid followed by reduction and subsequent conversion to the hydrochloride salt. Here is a general synthetic route:

    Nitration: 3-(tert-butyl)benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-nitro-3-(tert-butyl)benzoic acid.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Formation of Hydrochloride Salt: The resulting 4-Amino-3-(tert-butyl)benzoic acid is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(tert-butyl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

4-Amino-3-(tert-butyl)benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(tert-butyl)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a tert-butyl group.

    4-tert-Butylbenzoic acid: Lacks the amino group, making it less reactive in certain biological contexts.

    3-Amino-4-tert-butylbenzoic acid: Positional isomer with different reactivity and properties.

Uniqueness

4-Amino-3-(tert-butyl)benzoic acid hydrochloride is unique due to the presence of both the amino and tert-butyl groups, which confer specific chemical and biological properties. The hydrochloride salt form enhances its solubility, making it more versatile for various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

4-amino-3-tert-butylbenzoic acid;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-11(2,3)8-6-7(10(13)14)4-5-9(8)12;/h4-6H,12H2,1-3H3,(H,13,14);1H

InChI Key

RIHAVFABADCCNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(=O)O)N.Cl

Origin of Product

United States

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